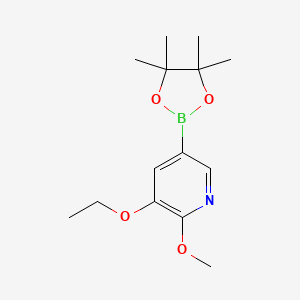

3-ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that belongs to the class of boronic esters. This compound is notable for its stability, low toxicity, and high reactivity, making it a valuable intermediate in organic synthesis. It is commonly used in various chemical transformations, including Suzuki coupling reactions, which are pivotal in the formation of carbon-carbon bonds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of 2-methoxypyridine. This process can be achieved through the reaction of 2-methoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process often involves crystallization and recrystallization techniques to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

3-Ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Strong nucleophiles such as Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions include boronic acids, alcohols, and substituted pyridines, depending on the reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

3-Ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

Biology: Employed in the development of enzyme inhibitors and fluorescent probes for biological imaging.

Medicine: Investigated for its potential in drug delivery systems and as a component in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of polymers and advanced materials due to its reactivity and stability.

Mecanismo De Acción

The mechanism of action of 3-ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is particularly useful in catalysis and the development of responsive drug carriers .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

Compared to similar compounds, 3-ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical transformations and high stability .

Actividad Biológica

3-Ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound with potential biological applications. Its structure includes a pyridine ring substituted with various functional groups that may contribute to its biological activity. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H22BNO4

- Molecular Weight : 278.15 g/mol

- CAS Number : 532391-31-4

- Structural Characteristics : The compound features a pyridine ring with an ethoxy and methoxy group, along with a dioxaborolane moiety that may enhance its reactivity and biological interactions .

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, compounds containing dioxaborolane moieties have been shown to induce DNA interstrand cross-links (ICLs), which are detrimental to cancer cells by inhibiting transcription and replication processes .

Case Study:

A study demonstrated that derivatives of arylboronates could selectively inhibit the growth of various cancer cell lines while sparing normal cells. The mechanism involved the formation of DNA cross-links facilitated by reactive intermediates generated from these compounds .

Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines (e.g., MDA-MB-231 breast cancer cells) revealed that compounds similar to this compound exhibited IC50 values in the micromolar range. For example:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 27.6 | MDA-MB-231 |

| Compound B | 29.3 | MDA-MB-231 |

This data suggests that the presence of electron-withdrawing groups enhances cytotoxicity .

The proposed mechanism of action for this compound involves:

- DNA Damage : The formation of reactive species leads to DNA alkylation and cross-linking.

- Cell Cycle Arrest : Induction of DNA damage responses can halt cell cycle progression.

- Apoptosis Induction : Accumulation of DNA damage triggers apoptotic pathways in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives:

Propiedades

IUPAC Name |

3-ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO4/c1-7-18-11-8-10(9-16-12(11)17-6)15-19-13(2,3)14(4,5)20-15/h8-9H,7H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELUUUWBSSRRJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.